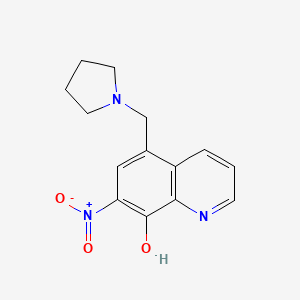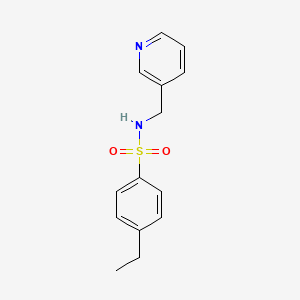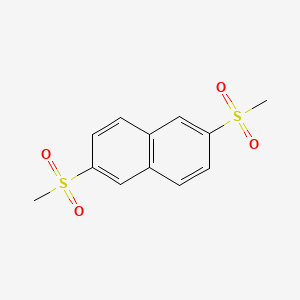![molecular formula C18H28N4O2 B5542222 2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5542222.png)
2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spirocyclic compounds like "2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one" involves intricate synthetic routes that can include key steps such as Michael addition, spirocyclization, and the use of catalysts to facilitate the formation of the spirocyclic core. A typical synthesis approach for related spirocyclic compounds has been demonstrated by Ahmed et al. (2012), where spirocyclic derivatives were synthesized through reactions involving barbituric acid and a catalyst-free process under refluxing conditions (Ahmed et al., 2012).
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is characterized by their unique spiro framework, where the spirocyclic core is connected to various functional groups. The structural complexity and stereochemistry are critical for the biological activity and chemical reactivity of these compounds. X-ray diffraction techniques are often employed to elucidate the crystal structure and confirm the stereochemistry of the synthesized compounds, as seen in studies by Yuan et al. (2017) on similar spirocyclic structures (Yuan et al., 2017).
Chemical Reactions and Properties
Spirocyclic compounds like "2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one" undergo various chemical reactions, including nucleophilic additions, due to the presence of reactive sites within their structures. Their chemical properties are influenced by the nature of the substituents attached to the spirocyclic core. The reactivity and chemical transformations of these compounds are essential for further modifications and the generation of derivatives with desired properties.
Physical Properties Analysis
The physical properties of spirocyclic compounds, including solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The non-planar nature of the spirocyclic ring system and the presence of various functional groups contribute to the unique physical properties of these compounds. Studies have shown that the crystal structure of spirocyclic compounds often exhibits chair conformations and one-dimensional chain structures through hydrogen bonding interactions, as detailed in the work by Yuan et al. (Yuan et al., 2017).
Applications De Recherche Scientifique
CCR8 Antagonists
Compounds similar to the query, such as 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, have been identified as CCR8 antagonists. They are considered useful in treating chemokine-mediated diseases, notably respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Antihypertensive Activity
The synthesis and screening of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones and 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have highlighted their potential as antihypertensive agents. These studies demonstrate significant activity in lowering blood pressure through alpha-adrenergic receptor blockade (Caroon et al., 1981; Clark et al., 1983).
Synthesis and Chemical Properties
Research on the synthesis of substituted 3,9-diazaspiro[5.5]undecanes via spirocyclization of pyridine substrates has provided insights into the chemical properties and potential applications of these compounds (Parameswarappa & Pigge, 2011).
Bioactivity and Synthesis
1,9-Diazaspiro[5.5]undecanes, including those ring-fused with arenes and heteroarenes and/or containing a carbonyl group at position 2, have been explored for their potential in treating various disorders such as obesity, pain, and cardiovascular diseases. This review emphasizes their biological activity and synthesis pathways (Blanco‐Ania, Heus, & Rutjes, 2017).
Pharmaceutical Applications
In another aspect, diazaspiro compounds have been evaluated for their role in the biotransformation of novel therapeutic agents, indicating their importance in drug metabolism and development (Adusumalli et al., 2019).
Propriétés
IUPAC Name |
2-(3-methoxypropyl)-9-(6-methylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-15-12-16(20-14-19-15)21-9-6-18(7-10-21)5-4-17(23)22(13-18)8-3-11-24-2/h12,14H,3-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMVHDMFUHPFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC3(CCC(=O)N(C3)CCCOC)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone](/img/structure/B5542172.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methylbenzamide](/img/structure/B5542196.png)
![N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methylbenzamide](/img/structure/B5542202.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5542216.png)
![N-[4-(dimethylamino)benzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B5542234.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5542249.png)